molecular formula C10H16O4 B1584687 (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate CAS No. 66492-51-1

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Cat. No.: B1584687
CAS No.: 66492-51-1
M. Wt: 200.23 g/mol
InChI Key: STGXUBIZGYMIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate” is a chemical compound with the CAS Number: 66492-51-1 and Linear Formula: C10H16O4 . It is also known as Acrylic Acid (5-Ethyl-1,3-dioxan-5-yl)methyl Ester .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H16O4 . The molecular weight is 200.23 .


Chemical Reactions Analysis

“this compound” demonstrates unique properties in the field of polymer science. Its polymerization kinetics were studied, showing significant changes in activation energy and temperature behavior compared to similar monomers.


Physical and Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . It has a boiling point of 78 °C at 0.3 mmHg . The flash point is 109 °C . The specific gravity at 20/20 is 1.10 , and the refractive index is 1.46 .

Scientific Research Applications

Polymerization Kinetics

(5-Ethyl-1,3-dioxan-5-yl) methyl acrylate (HEDA) demonstrates unique properties in the field of polymer science. Its polymerization kinetics were studied, showing significant changes in activation energy and temperature behavior compared to similar monomers. This substance is valuable in synthesizing polymers with specific thermal and mechanical properties. The research by Guzmán, Iglesias, and Riande (1997) highlights these aspects, showcasing the potential of HEDA in advanced polymer applications (Guzmán, Iglesias, & Riande, 1997).

RAFT Polymerization

RAFT (Reversible Addition-Fragmentation Chain Transfer) synthesis of acrylic polymers incorporating HEDA and related compounds has been explored, offering insights into controlled polymerization processes. The research by Wang, Xu, Gao, Yang, and Li (2012) delves into the kinetics and molecular weight control in polymerization, crucial for developing tailored polymers for specific applications (Wang, Xu, Gao, Yang, & Li, 2012).

Relaxation Behaviour in Polymers

The relaxation behavior of polymers containing 1,3-dioxan-5-yl groups, such as HEDA, is another area of interest. Studies by García, Compañ, Diaz-calleja, Guzmán, and Riande (2000) offer insights into the mechanical and dielectric relaxation spectra, which are essential for understanding the behavior of these polymers under various conditions (García, Compañ, Diaz-calleja, Guzmán, & Riande, 2000).

Biocompatible Thermoresponsive Polymers

In the development of biocompatible polymers, HEDA and related compounds show promise. Research by Qiao, Du, Zhang, Liang, and Li (2010) investigates the synthesis and properties of thermoresponsive polymers with pendent oligo(ethylene glycol) chains and cyclic orthoester groups, including derivatives of HEDA. These polymers have potential applications in biomedical and environmental fields (Qiao, Du, Zhang, Liang, & Li, 2010).

Antimicrobial Activity of Monomers

The study of antimicrobial properties of monomers based on HEDA is also an emerging area. Saraei, Zarrini, Esmati, and Ahmadzadeh (2016) researched novel acrylate monomers with potential antimicrobial activity, expanding the scope of HEDA’s applications to include bioactive materials (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

Safety and Hazards

“(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate” is classified as dangerous . It can cause skin irritation (H315), may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and is toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and wearing protective gloves (P280) .

Properties

IUPAC Name

(5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-9(11)14-7-10(4-2)5-12-8-13-6-10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGXUBIZGYMIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCOC1)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

189243-74-1
Record name 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189243-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5074923
Record name (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

66492-51-1
Record name Trimethylolpropane formal acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66492-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066492511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethyl-1,3-dioxan-5-yl)methyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate
Reactant of Route 2
Reactant of Route 2
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate
Reactant of Route 3
Reactant of Route 3
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate
Reactant of Route 4
Reactant of Route 4
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate
Reactant of Route 5
Reactant of Route 5
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate
Reactant of Route 6
Reactant of Route 6
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate
Customer
Q & A

Q1: What is the significance of studying the complex permittivity of poly[(5-ethyl-1,3-dioxan-5-yl)methyl acrylate]?

A1: Studying the complex permittivity of poly[this compound] provides crucial insights into its dielectric properties. The research paper [] reveals how this polymer, containing trace ionic impurities, behaves under varying frequencies and temperatures. Analyzing the complex permittivity allows researchers to decouple and understand the contributions of different factors like interfacial polarization, conductivity, and importantly, the relaxation processes of the polymer chains and side-chains []. These insights are valuable for potential applications of this polymer in areas like sensors, capacitors, and other electronic components where its dielectric behavior is critical.

Q2: What relaxation processes were observed in poly[this compound] and what do they tell us about the polymer's molecular mobility?

A2: The study identified three main relaxation processes: α-relaxation, β-relaxation, and a slower relaxation process []. The α-relaxation, linked to the glass transition, reflects the large-scale segmental motions of the polymer chains. The β-relaxation, occurring at lower temperatures and higher frequencies, is attributed to more localized movements of side groups or smaller chain segments. Interestingly, a third, slower relaxation process was observed at temperatures above the glass transition, likely related to the movement of entire polymer chains constrained by entanglements, described by concepts like reptation []. Analyzing these relaxations provides a window into the molecular mobility of the polymer at different temperatures and how it transitions between glassy and rubbery states.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.